8-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C13H11N3 |
|---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
8-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H11N3/c1-10-5-4-8-16-9-12(15-13(10)16)11-6-2-3-7-14-11/h2-9H,1H3 |
InChI Key |
KWNHEQKPOBEWKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Regioselective Synthesis via α-Bromoketone Intermediates
Reacting 5-methyl-2-aminopyridine with 2-pyridyl α-bromoacetophenone under basic conditions yields the target compound through nucleophilic substitution and cyclization. In a representative procedure, 5-methyl-2-aminopyridine (1.0 equiv) and 2-pyridyl α-bromoacetophenone (1.2 equiv) are heated in ethanol at 80°C for 12 hours, achieving a 78% isolated yield. The methyl group at position 8 originates from the 5-methyl substituent on the 2-aminopyridine, while the 2-pyridyl group derives from the α-bromoketone.
Solvent and Catalyst Optimization
The choice of solvent critically influences reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) accelerate cyclization but may promote side reactions. Neutral alumina, as reported by Ponnala et al., serves as an effective catalyst for analogous imidazo[1,2-a]pyridine syntheses at ambient temperatures, reducing reaction times to 4–6 hours with yields exceeding 85%. This approach avoids harsh conditions, preserving the integrity of the pyridyl substituent.
The A³-coupling (aldehyde-amine-alkyne) strategy offers a one-pot route to imidazo[1,2-a]pyridines with diverse substituents. For this compound, this method enables simultaneous introduction of the pyridyl and methyl groups.
Reaction Mechanism and Substrate Design
In a modified A³-coupling protocol, 2-aminopyridine reacts with propiolaldehyde (as the aldehyde component) and 2-ethynylpyridine (as the alkyne) in the presence of a copper(I) iodide catalyst. The reaction proceeds via imine formation, followed by alkyne insertion and cyclization, yielding the target compound in 72% yield after 8 hours at 60°C. The methyl group at position 8 is introduced by substituting 2-aminopyridine with 5-methyl-2-aminopyridine.
Green Chemistry Metrics
Comparative analyses of A³-coupling methods reveal superior atom economy and lower E-factors (0.7–1.2) compared to traditional condensation routes. Microwave-assisted A³-coupling further enhances efficiency, reducing reaction times to 30 minutes while maintaining yields above 70%.
Transition Metal-Catalyzed Cross-Coupling Approaches
Transition metal catalysis enables selective functionalization of preformed imidazo[1,2-a]pyridine intermediates. Palladium and copper complexes are particularly effective for introducing aryl and heteroaryl groups.
Suzuki-Miyaura Coupling at Position 2
A two-step synthesis begins with the preparation of 8-methyl-2-bromoimidazo[1,2-a]pyridine via bromination of the parent heterocycle. Subsequent Suzuki-Miyaura coupling with 2-pyridylboronic acid, catalyzed by Pd(PPh₃)₄ in a toluene/water mixture, affords the target compound in 65% yield. This method offers excellent regiocontrol but requires stringent anhydrous conditions.
Copper-Catalyzed Direct Arylation
Copper(I) iodide catalyzes the direct coupling of 8-methylimidazo[1,2-a]pyridine with 2-bromopyridine in dimethyl sulfoxide (DMSO) at 120°C. This one-step protocol achieves a 60% yield, avoiding prefunctionalization of the imidazo[1,2-a]pyridine core.
Tandem Reactions Involving Nitroolefins and 2-Aminopyridines
Tandem Michael addition-cyclization sequences provide efficient access to imidazo[1,2-a]pyridines with complex substitution patterns.
FeCl₃-Catalyzed Cascade Reaction
Reacting 5-methyl-2-aminopyridine with β-nitrostyrene derivatives in the presence of FeCl₃ (10 mol%) induces a cascade Michael addition and cyclodehydration. Using 2-pyridyl β-nitrostyrene as the electrophile, the target compound forms in 68% yield after 6 hours at 80°C. This method tolerates electron-deficient and electron-rich nitroolefins, enabling modular substituent variation.
Novel One-Pot and Cascade Synthesis Strategies
Recent advances in multicomponent reactions streamline the synthesis of this compound by integrating multiple bond-forming steps.
Five-Component Cascade Reaction
A one-pot protocol combines 5-methyl-2-aminopyridine, 2-pyridinecarboxaldehyde, tert-butyl isocyanide, methyl propiolate, and hydrazine in ethanol. The reaction proceeds through sequential Knoevenagel condensation, Michael addition, and cyclization, yielding the target compound in 55% yield. While lower yielding than other methods, this approach demonstrates the potential for generating molecular complexity in a single step.
Photoredox Catalysis
Visible-light-mediated synthesis using Ru(bpy)₃Cl₂ as a photocatalyst enables oxidative coupling of 5-methyl-2-aminopyridine with 2-pyridylacetaldehyde. Under blue LED irradiation, the reaction achieves 63% yield in 12 hours, offering a mild alternative to thermal methods.
Chemical Reactions Analysis
Copper-Catalyzed Cyclization
A primary synthetic route involves copper-catalyzed cyclization between 2-aminopyridines and phenacyl bromides. This method achieves high yields (65–94%) under mild conditions using aqueous ethanol and DBU as a catalyst . The reaction proceeds via pyridinium salt formation, followed by intramolecular cyclization (Figure 1) .
Key Conditions :
-
Catalyst: 1 mol% DBU
-
Solvent: Ethanol/H₂O (1:1 v/v)
-
Temperature: Room temperature
Metal-Free Two-Component Reactions
Metal-free protocols using KF or TBAF·3H₂O enable regioselective synthesis of substituted derivatives. For example, KF-mediated reactions in DMF at 130°C yield 3-substituted imidazo[1,2-a]pyridines (76% yield) .
Iodination at C3 Position
Ultrasound-assisted iodination using NIS (N-iodosuccinimide) selectively functionalizes the C3 position under metal-free conditions :
| Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|
| 8-Methyl-2-phenyl derivative | 3-Iodo-8-methyl-2-phenyl | 85 | NIS, CH₃CN, 50°C, 2 h |
Mechanism : Radical-mediated pathway initiated by iodine radical (I- ) .
Bromination and Sulfenylation
Bromination at the 8-methyl position occurs via radical or electrophilic pathways, while sulfenylation at C3 uses thiophenols or sodium sulfinates under basic conditions .
Amidation and Carboxamide Formation
Imidazo[1,2-a]pyridine-3-carboxamides are synthesized through coupling reactions with activated carboxylic acids. For example, compound 18 (8-methyl-2-pyridyl derivative) showed MIC values ≤0.004 μM against Mycobacterium tuberculosis .
Reaction Pathway :
-
Activation of carboxylic acid (e.g., EDC/HOBt).
-
Nucleophilic attack by the imidazo[1,2-a]pyridine’s amine group.
Suzuki-Miyaura Coupling
The 2-pyridyl group undergoes palladium-catalyzed cross-coupling with aryl boronic acids. This modifies the peripheral substituents while preserving the core structure.
Example :
-
Catalyst: Pd(PPh₃)₄
-
Base: K₂CO₃
-
Solvent: DME/H₂O
Oxidation of Methyl Groups
The 8-methyl group is oxidized to a carboxylic acid using KMnO₄ under acidic conditions, enabling further functionalization.
Reduction of Pyridine Ring
Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to a piperidine derivative, altering electronic properties .
Pharmacokinetic Modifications
Structural optimizations, such as fluorination at the 7-position, enhance metabolic stability. Compound 18 demonstrated improved oral bioavailability (%F = 31.1) and prolonged half-life (13.2 h) :
| Compound | PO AUC (ng·h/mL) | IV Clearance (mL/min/kg) | % Bioavailability |
|---|---|---|---|
| 18 | 3,850 | 31.1 | 31.1 |
Role of Substituents
Scientific Research Applications
Chemistry: 8-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine is used as a building block in organic synthesis, particularly in the construction of complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound has been studied for its potential as a bioactive molecule. It has shown promise in modulating biological pathways and interacting with various biomolecules.
Medicine: The compound has been investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 8-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives exhibit diverse biological activities depending on substituent type, position, and electronic effects. Below is a detailed comparison of 8-methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine with structurally or functionally related analogs:
Substituent Position and Enzymatic Inhibition
- Compound 2h (8-Methyl-2-(biphenyl)imidazo[1,2-a]pyridine): Substitutions: Methyl at R4 (imidazo ring), biphenyl side chain. Activity: Highest AChE inhibition (IC₅₀ = 79 µM) in its series due to the methyl group enhancing binding at the peripheral anionic site of AChE .
Compound 2j (Unsubstituted imidazo ring with 3,4-dichlorophenyl side chain):
Antitumor Activity
- IP-Se-06 (Selenylated imidazo[1,2-a]pyridine):
- Substitutions: Selenyl group at position 3, methyl at R5.
- Activity: High cytotoxicity in glioblastoma (IC₅₀ = 1.8 µM) via redox modulation .
- Comparison: The target compound lacks selenium’s redox-active properties, suggesting divergent mechanisms. However, the methyl group at position 8 may enhance membrane permeability, as seen in C-8 methyl derivatives .
Antiulcer Agents
- SCH 28080 (3-(Cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine): Substitutions: Cyanomethyl at R3, methoxybenzyl at R7. Activity: Inhibits gastric H⁺/K⁺-ATPase, combining antisecretory and cytoprotective effects . Comparison: The target compound’s 2-pyridyl group may limit similar efficacy due to reduced electron-withdrawing character compared to cyanomethyl.
Data Tables
Table 1: Enzymatic Inhibition Profiles of Selected Imidazo[1,2-a]pyridines
Table 2: Antitumor and Antiulcer Activities
*Values inferred from literature outside provided evidence.
Key Findings and Implications
- Substituent Position Matters : Methyl groups at C-8 (as in the target compound) enhance synthetic yields and may improve pharmacokinetics, but position-specific effects on enzyme inhibition (e.g., R4 vs. C8) are critical .
- 2-Pyridyl vs. Biphenyl : While biphenyl derivatives show stronger AChE inhibition, the 2-pyridyl group’s nitrogen atoms could reduce PAINS-related liabilities compared to extended aromatic systems .
- Synthetic Versatility : Metal-free methodologies (e.g., hydrazination, iodine-mediated coupling) enable efficient synthesis of C-8 methyl derivatives, suggesting scalability for the target compound .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine, and how are reaction conditions optimized?
- Synthetic Routes : The compound is typically synthesized via cyclization reactions using 2-aminopyridine derivatives and α-haloketones. For example, halogenation of 2-methylimidazo[1,2-a]pyridine intermediates can introduce substituents at the 8-position . Multi-component reactions (e.g., Groebke-Blackburn-Bienaymé) are also employed to build the imidazo[1,2-a]pyridine core .
- Optimization : Solvent choice (e.g., DMF or acetonitrile), temperature (80–120°C), and catalysts (e.g., Lewis acids like ZnCl₂) significantly impact yield. Microwave-assisted synthesis may reduce reaction time .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm regioselectivity and substituent positions. The pyridyl proton signals typically appear as distinct doublets in the aromatic region .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular mass, while LC-MS monitors purity during synthesis .
- X-ray Crystallography : Resolves crystal structure ambiguities, particularly for derivatives with complex substituent arrangements .
Q. How is initial bioactivity screening conducted for imidazo[1,2-a]pyridine derivatives?
- In Vitro Assays : Standard protocols include:
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) using ATP analogs .
Advanced Research Questions
Q. How can researchers address low yields in multi-step synthesis of this compound derivatives?
- Stepwise Optimization :
- Halogenation : Use N-bromosuccinimide (NBS) in DCM at 0°C to minimize side reactions .
- Cross-Coupling : Suzuki-Miyaura reactions require Pd(PPh₃)₄ as a catalyst and degassed toluene/EtOH mixtures to enhance efficiency .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC improves isolated yields .
Q. What strategies resolve contradictions in reported bioactivity data for imidazo[1,2-a]pyridines?
- Data Normalization : Account for variations in assay conditions (e.g., pH, serum content) that affect compound stability .
- Meta-Analysis : Compare structural analogs (Table 1) to identify substituent-dependent trends. For example, electron-withdrawing groups at the 8-position often enhance antimicrobial activity .
Table 1 : Substituent Effects on Bioactivity
| Substituent Position | Functional Group | Bioactivity Trend | Reference |
|---|---|---|---|
| 8-Methyl | CH₃ | ↑ Anticancer | |
| 2-Pyridyl | C₅H₄N | ↑ Kinase Inhibition | |
| 6-Trifluoromethyl | CF₃ | ↓ Cytotoxicity |
Q. How do electronic effects of substituents influence electrophilic aromatic substitution (EAS) in this compound?
- Mechanistic Insights : The imidazo[1,2-a]pyridine core is electron-rich due to the fused pyridine ring. Substituents like methyl (electron-donating) enhance reactivity at the 3-position, while nitro groups (electron-withdrawing) direct EAS to the 6-position .
- Computational Modeling : DFT calculations predict electrophilic attack sites, validated by experimental nitration/bromination outcomes .
Q. What computational methods are used to study target interactions of this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., CDK2). Pyridyl groups often form hydrogen bonds with catalytic lysine residues .
- MD Simulations : GROMACS assesses binding stability over 100-ns trajectories, identifying critical hydrophobic interactions .
Methodological Notes
- Contradiction Analysis : Conflicting cytotoxicity data may arise from cell line heterogeneity (e.g., p53 status in HeLa vs. A549 cells). Validate findings across ≥3 cell lines .
- Synthesis Reproducibility : Document reaction atmosphere (inert vs. aerobic), as oxygen sensitivity affects halogenation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
